molecular formula C17H20FN3O4 B1166971 atrial natriuretic factor (7-23)amide CAS No. 114191-94-5

atrial natriuretic factor (7-23)amide

Cat. No.: B1166971
CAS No.: 114191-94-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atrial natriuretic factor (ANF) (7-23)amide is a synthetic peptide fragment derived from the full-length 28-amino acid atrial natriuretic peptide (ANP). The parent ANP contains a conserved 17-amino acid ring structure stabilized by a disulfide bond between cysteine residues at positions 7 and 23, which is critical for binding to its receptor, ANF-RGC (atrial natriuretic factor receptor-guanylate cyclase) . Its amidation at position 23 may enhance metabolic stability compared to non-amidated fragments .

Properties

CAS No.

114191-94-5

Molecular Formula

C17H20FN3O4

Synonyms

atrial natriuretic factor (7-23)amide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • ANF (7-23)amide preserves the core disulfide bond essential for receptor binding but lacks terminal residues, which may reduce systemic effects (e.g., vasodilation) compared to full-length ANP .
  • Anaritide (a 25-amino acid synthetic ANP) includes the full ring structure and additional residues, enhancing renal effects such as glomerular filtration rate (GFR) modulation .
2.2. Receptor Binding and Signaling

ANF (7-23)amide primarily targets ANF-RGC, a membrane-bound guanylate cyclase receptor. Its activation generates cyclic GMP (cGMP), which mediates natriuresis, vasodilation, and inhibition of aldosterone secretion .

  • Receptor Affinity :

    • ANF (7-23)amide binds ANF-RGC with moderate affinity but shows reduced efficacy compared to full-length ANP due to the absence of terminal residues that stabilize receptor interaction .
    • Anaritide has higher binding affinity (Kd ~0.1 nM) and induces a 6-fold increase in cGMP production in renal cells, outperforming shorter fragments like (7-23)amide .
    • Deletion Mutants : The 669WTAPELL675 motif in ANF-RGC is critical for signal transduction. Deletion mutants (e.g., Δ669-675) show abolished cGMP response to ANF/ATP, highlighting the importance of structural motifs absent in truncated peptides .
  • cGMP Production: Compound cGMP Activity (pmol/min/mg protein) Tissue Full-length ANP 220–279 (basal to stimulated) Adrenal membranes ANF (7-23)amide 133–284 (with exogenous NCδ) Adrenal membranes Anaritide 300–400 Renal tubules ANF (7-23)amide requires cofactors like neurocalcin δ (NCδ) to achieve near-full ANP activity, indicating partial dependence on Ca²⁺-dependent signaling pathways .
2.3. Pharmacokinetic and Therapeutic Profiles
Parameter ANF (7-23)amide Anaritide ANP (7-28)
Half-life ~2–3 minutes ~5–7 minutes ~3–4 minutes
Clearance Renal/hepatic Renal Renal
Therapeutic Use Experimental hypertension Acute tubular necrosis Preclinical cardiac models
Stability High (amide protection) Moderate Low
  • ANF (7-23)amide’s amidation reduces enzymatic degradation, extending its half-life compared to non-amidated fragments like ANP (7-28) .
  • Anaritide ’s extended structure improves renal targeting, making it clinically viable for dialysis-free survival in kidney injury .

Research Findings and Clinical Implications

  • Cardiovascular Effects : ANF (7-23)amide shows selective vasodilation in coronary arteries but minimal blood pressure reduction, unlike full-length ANP, which causes systemic hypotension .
  • Renal Effects : While Anaritide increases GFR by 40%, ANF (7-23)amide achieves only a 15–20% increase, likely due to reduced receptor activation efficiency .
  • Pathological Models : In NCδ+/− mice, ANF (7-23)amide’s cGMP production is halved, underscoring its reliance on Ca²⁺-sensor proteins for signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.